molecular formula C6H6N2O B089756 2-Methylpyrimidine-4-carbaldehyde CAS No. 1004-17-7

2-Methylpyrimidine-4-carbaldehyde

Cat. No. B089756
CAS RN: 1004-17-7
M. Wt: 122.12 g/mol
InChI Key: BXHGNAADUUXBKK-UHFFFAOYSA-N
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Description

2-Methylpyrimidine-4-carbaldehyde, also known as 2-Methyl-4-pyrimidinecarbaldehyde, is a chemical compound with the molecular formula C6H6N2O . It has an average mass of 122.125 Da and a monoisotopic mass of 122.048012 Da .


Molecular Structure Analysis

The molecular structure of 2-Methylpyrimidine-4-carbaldehyde consists of 6 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact mass is 122.048012 .


Physical And Chemical Properties Analysis

2-Methylpyrimidine-4-carbaldehyde has a density of 1.2±0.1 g/cm3 . It has a boiling point of 213.7±13.0 °C at 760 mmHg . The exact mass is 122.048012 and the molecular formula is C6H6N2O .

Scientific Research Applications

Synthesis of Fused Pyrimidines

2-Methylpyrimidine-4-carbaldehyde can be used as a precursor in the synthesis of fused pyrimidines . Fused pyrimidines are a group of compounds that include pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, pyrazolo-[3,4-d]pyrimidines, quinazolines, pyrimido[4,5,6-de]quinazolines, and others . These compounds are of interest due to their wide spectrum of biological activity .

Drug Discovery

This compound finds applications in drug discovery. It can be used in the development of new drugs, especially those targeting diseases that are currently deemed untreatable .

Organic Synthesis

2-Methylpyrimidine-4-carbaldehyde is used in organic synthesis. Its structural diversity and synthetic accessibility make it a valuable tool in the creation of a wide range of organic compounds .

Pharmaceutical Development

It is also used in pharmaceutical development. The pyrimidine scaffold, to which 2-Methylpyrimidine-4-carbaldehyde belongs, has found widespread therapeutic applications, including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications .

Development of CNS-Active Agents

The pyrimidine scaffold is reported to possess potential medicinal properties important to central nervous system (CNS)-active agents . Therefore, 2-Methylpyrimidine-4-carbaldehyde could potentially be used in the development of these agents.

6. Development of Calcium Channel Blockers and Antidepressants Due to its broad biological activity, pyrimidines have piqued tremendous interest among organic and medicinal chemists . Therefore, 2-Methylpyrimidine-4-carbaldehyde could potentially be used in the development of calcium channel blockers and antidepressants .

Safety and Hazards

2-Methylpyrimidine-4-carbaldehyde may cause respiratory irritation, serious eye damage, skin irritation, and may be harmful if swallowed . It is also classified as a flammable liquid and vapour .

properties

IUPAC Name

2-methylpyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-5-7-3-2-6(4-9)8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHGNAADUUXBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622197
Record name 2-Methylpyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpyrimidine-4-carbaldehyde

CAS RN

1004-17-7
Record name 2-Methyl-4-pyrimidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylpyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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